CDP-3,6-dideoxy-alpha-D-glucose(2-) is a nucleotide sugar derivative that plays a crucial role in various biochemical pathways, particularly in the synthesis of polysaccharides and glycoproteins. It is a conjugate acid of CDP-3,6-dideoxy-D-glucose and is characterized by its specific structural configuration that includes a 3,6-dideoxy modification of the glucose molecule. This compound is essential for the biosynthesis of certain dideoxy sugars, which are important in microbial metabolism and can have implications in drug development.
CDP-3,6-dideoxy-alpha-D-glucose(2-) can be derived from CDP-D-glucose through enzymatic reactions that modify the glucose structure. It is commonly studied in laboratories focusing on carbohydrate chemistry and biochemistry. The compound is available from various chemical suppliers, such as Benchchem and PubChem, which provide detailed specifications and synthesis routes for researchers.
This compound falls under the classification of nucleotide sugars, specifically as a cytidine diphosphate sugar. It is categorized based on its structural characteristics and functional roles in biological systems.
The synthesis of CDP-3,6-dideoxy-alpha-D-glucose(2-) can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as pH, temperature, and substrate concentration to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized product.
The molecular formula of CDP-3,6-dideoxy-alpha-D-glucose(2-) is with a molecular weight of approximately 531.3 g/mol. The IUPAC name describes its complex structure, which includes multiple hydroxyl groups and a phosphate group attached to the sugar backbone.
The compound features an alpha configuration at the anomeric center of the pyranose fragment. Its structural representation includes:
CDP-3,6-dideoxy-alpha-D-glucose(2-) participates in several biochemical reactions:
The reactivity of CDP-3,6-dideoxy-alpha-D-glucose(2-) can be influenced by factors such as enzyme specificity and substrate availability. The kinetics of these reactions are often studied to understand their efficiency and regulation within metabolic networks.
The mechanism by which CDP-3,6-dideoxy-alpha-D-glucose(2-) functions involves its role as an activated sugar donor in enzymatic reactions. Upon binding with specific glycosyltransferases, it facilitates the transfer of its dideoxy sugar unit to target molecules, thereby modifying their structure and function.
Research indicates that this compound's action is critical in synthesizing polysaccharides that contribute to cell wall integrity in bacteria and other organisms. Its mechanism is often studied using kinetic assays to determine reaction rates and enzyme affinity .
CDP-3,6-dideoxy-alpha-D-glucose(2-) typically appears as a white to off-white solid at room temperature. It is soluble in water due to its polar functional groups.
Key chemical properties include:
Relevant data indicate that the compound's stability and reactivity make it suitable for various biochemical applications.
CDP-3,6-dideoxy-alpha-D-glucose(2-) has several scientific applications:
The formation of CDP-3,6-dideoxy-α-D-glucose(2−) occurs through a multi-step enzymatic pathway initiated by the activation of glucose-1-phosphate via cytidylylation. The α-D-glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33) catalyzes the condensation of α-D-glucose-1-phosphate with cytidine triphosphate (CTP), yielding CDP-D-glucose and inorganic pyrophosphate [8]. Structural analyses of this enzyme from Salmonella typhi, crystallized in complex with its product CDP-glucose, reveal a fully integrated hexamer with 32-point group symmetry. Each subunit adopts a distinctive "bird-like" morphology where a central seven-stranded mixed β-sheet forms the "body," flanked by two β-hairpin "wings" that mediate intersubunit interactions [8].
The catalytic site, situated between subunits related by 2-fold rotational symmetry, anchors CDP-glucose primarily through hydrogen bonds involving backbone carbonyl oxygens and peptidic NH groups. Key active site residues contributing to substrate specificity include Arg111 and Asn188 from one subunit and Glu178 and Lys179 from the adjacent subunit [8]. Following cytidylylation, CDP-D-glucose undergoes a series of modifications catalyzed by CDP-4-keto-6-deoxyglucose-forming enzymes (e.g., CDP-D-glucose 4,6-dehydratase). The resulting CDP-4-keto-6-deoxy-D-glucose (CHEBI:70800) serves as the pivotal branch-point intermediate for 3,6-dideoxysugar biosynthesis [3] [4].
Subsequent steps involve a bifunctional PLP-dependent dehydratase-reductase system. CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) utilizes pyridoxamine 5'-phosphate (PMP) and a catalytically essential [2Fe-2S] cluster to abstract the 3-OH group, generating CDP-4-keto-3,6-dideoxy-D-glucose [4]. This reaction proceeds via a Schiff base formation between PMP and the 4-keto group of the substrate, followed by abstraction of the pro-S 4'-H and elimination of the 3-OH group, forming a conjugated enone intermediate [4]. A unique radical intermediate (detected by EPR spectroscopy) is stabilized during this process, marking E1 as a rare example of a PMP-dependent enzyme directly involved in electron transfer and radical stabilization [4]. Final reduction by an NADH-dependent reductase (E3), containing FAD and a plant-type ferredoxin [2Fe-2S] center, yields CDP-3,6-dideoxy-α-D-glucose [4]. Deprotonation of its diphosphate groups gives the physiological dianionic form prevalent at pH 7.3 [9].
Table 1: Core Enzymes Catalyzing the Biosynthesis of CDP-3,6-dideoxy-α-D-glucose(2−)
Enzyme | EC Number | Reaction Catalyzed | Essential Cofactors/Features | Key Product |
---|---|---|---|---|
α-D-Glucose-1-phosphate cytidylyltransferase | 2.7.7.33 | Activates Glc-1-P via condensation with CTP | Hexameric structure; Arg111, Asn188, Glu178, Lys179 residues | CDP-D-glucose |
CDP-D-glucose 4,6-dehydratase | 4.2.1.45 | Dehydrates CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose | NAD+ | CDP-4-keto-6-deoxy-D-glucose (CHEBI:70800) |
CDP-4-keto-6-deoxyglucose 3-Dehydrase (E1) | 4.2.1.– | Catalyzes C3 deoxygenation via PMP-mediated elimination | PMP, [2Fe-2S] cluster; His220 residue | CDP-4-keto-3,6-dideoxy-D-glucose |
CDP-4-keto-3,6-dideoxyglucose Reductase (E3) | 1.1.1.– | NADH-dependent reduction of the C4 keto group | FAD, Plant-type [2Fe-2S] center; NADH | CDP-3,6-dideoxy-α-D-glucose (CHEBI:70802) |
The enzymatic machinery required for CDP-3,6-dideoxyhexose biosynthesis is encoded within tightly organized gene clusters located in the CPS or LPS biosynthesis regions of bacterial genomes. These clusters exhibit a high degree of functional conservation across phylogenetically diverse pathogens, reflecting the essential role of 3,6-dideoxyhexoses in virulence [1] [4]. In Campylobacter jejuni serotype HS:5, responsible for significant human diarrheal disease, the CPS gene cluster contains genes annotated as nucleotidyltransferases (e.g., HS5.18, UniProt A0A0Q3NN41) and NAD(P)-dependent oxidoreductases (e.g., HS5.17, UniProt A0A0U3AP28), predicted to participate in the activation and modification of nucleotide-sugar precursors like CDP-6-d-glucitol [1].
A particularly well-characterized cluster governs CDP-paratose (epimeric at C2 with CDP-tyvelose) biosynthesis in Salmonella. This operonic organization ensures coordinated expression and efficient substrate channeling. The cluster minimally encompasses:
Sequence similarity network (SSN) and genome neighborhood network (GNN) analyses predict that analogous pairs of proteins responsible for CDP-3,6-dideoxyhexose biosynthesis exist in over 200 other bacterial organisms, highlighting the widespread distribution of this pathway [1]. These clusters often reside within pathogenicity islands or mobile genetic elements, facilitating horizontal gene transfer and contributing to the diversity of surface polysaccharide structures observed among bacterial pathogens. This genomic organization allows for the co-regulation of genes whose products function sequentially in the biosynthetic pathway, ensuring metabolic efficiency and preventing the accumulation of potentially unstable intermediates [1] [4].
Table 2: Functional Annotation of Representative Genes within 3,6-Dideoxyhexose Biosynthesis Clusters
Gene Designation (Example Organism) | Encoded Enzyme/Function | Role in CDP-3,6-dideoxyhexose Pathway | Protein/UniProt Reference |
---|---|---|---|
HS5.18 (C. jejuni HS:5) | Putative sugar nucleotidyltransferase | Activation of sugar phosphate (e.g., Fru-6-P or Glc-1-P) | UniProt A0A0Q3NN41 |
HS5.17 (C. jejuni HS:5) | Putative NAD(P)-dependent oxidoreductase | Reduction of CDP-6-d-fructose to CDP-6-d-glucitol | UniProt A0A0U3AP28 |
cdd / rfbF (Salmonella spp.) | α-D-Glc-1-P cytidylyltransferase | Synthesis of CDP-D-glucose | PDB 1TZF [8] |
E1 / rfbE (Salmonella spp.) | CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase | C3-deoxygenation (PMP/[2Fe-2S] dependent) | [4] |
E3 / rfbD (Salmonella spp.) | CDP-4-keto-6-deoxy-D-glucose reductase (E3) | NADH-dependent reduction of C4-keto group | [4] |
rfbC / epi (Salmonella spp.) | CDP-paratose 2-epimerase (or other epimerases/isomerases) | Stereochemical modification (e.g., C2 epimerization) | [4] |
The enzymes responsible for the later stages of CDP-3,6-dideoxyhexose biosynthesis, particularly the dehydratases (E1) and reductases (E3), exhibit stringent substrate specificity towards CDP-linked sugar intermediates. This specificity is crucial for ensuring pathway fidelity and preventing the misdirection of cellular resources [4] [8]. The molecular basis for this specificity lies in the precise architecture of the enzymes' active sites, which recognize both the cytidine diphosphate moiety and specific structural features of the hexose ring.
Structural studies on α-D-glucose-1-phosphate cytidylyltransferase reveal that CDP-glucose binding involves extensive interactions with the diphosphate bridge and the cytidine base. Backbone carbonyl oxygens and peptidic NH groups form hydrogen bonds with the phosphate oxygens, while the side chains of conserved residues Arg111 and Asn188 interact with the diphosphate and sugar moieties. Glu178 and Lys179 from the neighboring subunit further stabilize the ligand [8]. This intricate network ensures that only glucose-1-phosphate, not other hexose-1-phosphates like galactose-1-phosphate, is efficiently activated with CTP.
The E1 dehydratase demonstrates an exceptional dependence on the CDP-nucleotide. Mutagenesis studies targeting the active site residue His220 in E1 (a residue replacing the conserved lysine found in typical PLP-dependent enzymes) provide profound insights into substrate recognition. Alteration of His220 to lysine (H220K-E1) abolishes dehydratase activity. Crucially, this mutant cannot utilize the native substrate CDP-4-keto-6-deoxy-D-glucose. Instead, it exhibits limited, non-catalytic transaminase activity towards the hypothetical substrate CDP-4-amino-4,6-dideoxyglucose, confirming that His220 is essential both for binding the keto-substrate intermediate and for the unique PMP-mediated deoxygenation mechanism [4]. This residue, along with the [2Fe-2S] cluster binding motif, creates a unique substrate-binding pocket exquisitely tailored for CDP-4-keto-6-deoxyhexoses.
Similarly, E3 reductases show a strong preference for CDP-linked 4-keto-3,6-dideoxyhexoses as substrates. While sharing structural folds with the flavodoxin-NADP+ reductase family, their active sites are adapted to accommodate the specific conformation and charge distribution of the CDP-3,6-dideoxyhexose enone intermediate generated by E1 [4]. This high degree of substrate specificity ensures that the pathway proceeds efficiently towards the desired antigenic sugars (e.g., paratose, abequose, tyvelose) without generating dead-end metabolites.
The efficient biosynthesis of CDP-3,6-dideoxy-α-D-glucose(2−) and its downstream derivatives relies on sophisticated metabolic channeling mechanisms that minimize the diffusion of reactive intermediates and enhance pathway flux. This channeling is achieved through both physical complex formation and allosteric regulation [1] [4].
Evidence suggests the formation of transient or stable metabolons – supramolecular complexes of sequential enzymes. The hexameric quaternary structure of the cytidylyltransferase observed in Salmonella typhi (PDB 1TZF) provides a structural basis for potential complex formation [8]. The positioning of active sites between subunits related by 2-fold symmetry could facilitate the direct handoff of CDP-D-glucose to the subsequent enzyme in the pathway, the 4,6-dehydratase. Similarly, the tight functional coupling between the E1 dehydratase and E3 reductase is critical. E3 acts not merely as a reductase but also as a redox partner essential for regenerating the active PMP form of E1 during its catalytic cycle [4]. This interdependence necessitates close physical proximity. The sequential electron transfer from NADH via E3-bound FAD, then to the E3 [2Fe-2S] cluster, and finally to the E1 [2Fe-2S] cluster and the radical intermediate formed on the substrate, creates a compelling argument for a structured electron transfer chain requiring precise enzyme orientation [4].
Allosteric regulation plays a role in coordinating flux through the CDP-sugar pathway with cellular demands for LPS/CPS assembly. While less extensively characterized than in primary metabolism, feedback inhibition or feedforward activation by pathway intermediates or end products is plausible. For instance, the accumulation of CDP-3,6-dideoxyhexoses might downregulate the activity of early pathway enzymes like the cytidylyltransferase or the 4,6-dehydratase. Conversely, the demand for CPS or LPS precursors during active cell wall synthesis might stimulate pathway activity. Furthermore, the cofactor availability (CTP, NADPH, NADH) inherently links the flux through this specialized pathway to the central metabolic state of the cell [1] [4]. Disruption of this channeling or regulation, as demonstrated by gene deletion studies in C. jejuni, severely diminishes pathogenicity by impairing the assembly of the protective and immunomodulatory surface polysaccharides [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0